molecular formula C17H13BrO B12530476 (1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one

(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one

Cat. No.: B12530476
M. Wt: 313.2 g/mol
InChI Key: ISJWUXJITQKKSL-QHKWOANTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound features a bromine atom on one of the aromatic rings, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one typically involves an aldol condensation reaction between 4-bromobenzaldehyde and acetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired chalcone is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted chalcones with different functional groups replacing the bromine atom.

Scientific Research Applications

(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, chalcones have been shown to inhibit certain enzymes involved in inflammation and cancer progression. The presence of the bromine atom can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • (1E,4E)-1-(4-Fluorophenyl)-5-phenylpenta-1,4-dien-3-one
  • (1E,4E)-1-(4-Chlorophenyl)-5-phenylpenta-1,4-dien-3-one
  • (1E,4E)-1-(4-Methylphenyl)-5-phenylpenta-1,4-dien-3-one

Uniqueness

(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more electronegative atom compared to fluorine, chlorine, and methyl groups, which can lead to different steric and electronic effects. These differences can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C17H13BrO

Molecular Weight

313.2 g/mol

IUPAC Name

(1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one

InChI

InChI=1S/C17H13BrO/c18-16-10-6-15(7-11-16)9-13-17(19)12-8-14-4-2-1-3-5-14/h1-13H/b12-8+,13-9+

InChI Key

ISJWUXJITQKKSL-QHKWOANTSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.